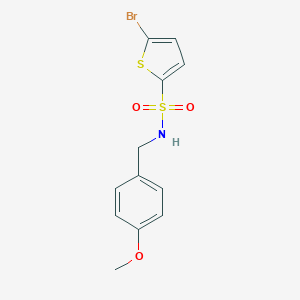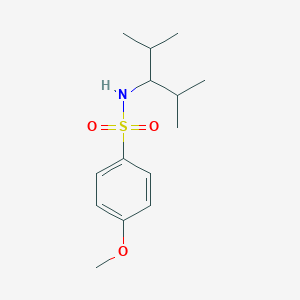![molecular formula C17H23NOS B296381 N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296381.png)
N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide, also known as BMS-204352, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which are being explored as a potential treatment for various conditions, including pain, inflammation, and anxiety.
作用机制
N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide works by inhibiting the activity of FAAH, an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide can increase levels of endocannabinoids, which can help to reduce pain and inflammation.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide has been shown to have a number of biochemical and physiological effects. Studies have shown that it can increase levels of endocannabinoids, which can help to reduce pain and inflammation. It has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of conditions such as arthritis.
实验室实验的优点和局限性
One of the advantages of N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide is that it is a selective FAAH inhibitor, meaning that it specifically targets this enzyme without affecting other enzymes or receptors in the body. This makes it a potentially useful tool for studying the role of endocannabinoids in various biological processes.
However, one limitation of N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide is that it has relatively low potency compared to other FAAH inhibitors. This means that higher doses may be required to achieve the desired effects, which can increase the risk of side effects.
未来方向
There are a number of potential future directions for research on N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide. One area of interest is its potential use as a treatment for anxiety and depression. Studies have shown that FAAH inhibitors can increase levels of endocannabinoids in the brain, which may help to regulate mood and reduce anxiety.
Another potential future direction is the development of more potent FAAH inhibitors that can achieve the desired effects at lower doses. This could help to reduce the risk of side effects and make these compounds more useful in a clinical setting.
Overall, N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide is a promising compound that has the potential to be used in a variety of therapeutic applications. Further research is needed to fully understand its mechanism of action and potential benefits, but it represents an exciting area of research in the field of cannabinoid pharmacology.
合成方法
The synthesis of N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide involves a multi-step process that begins with the reaction of 4-methylthiophenol with bicyclo[2.2.1]hept-2-ene-7-carboxylic acid. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-amino-2-methyl-1-propanol to yield the final product.
科学研究应用
N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide has been the subject of extensive scientific research due to its potential therapeutic applications. One of the main areas of interest is its use as a potential treatment for pain. Studies have shown that FAAH inhibitors, including N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide, can increase levels of endocannabinoids, which are natural molecules that help to regulate pain and inflammation.
属性
分子式 |
C17H23NOS |
|---|---|
分子量 |
289.4 g/mol |
IUPAC 名称 |
N-(3-bicyclo[2.2.1]heptanyl)-2-(4-methylphenyl)sulfanylpropanamide |
InChI |
InChI=1S/C17H23NOS/c1-11-3-7-15(8-4-11)20-12(2)17(19)18-16-10-13-5-6-14(16)9-13/h3-4,7-8,12-14,16H,5-6,9-10H2,1-2H3,(H,18,19) |
InChI 键 |
HLLMKAGHNZRMKS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NC2CC3CCC2C3 |
规范 SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NC2CC3CCC2C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B296298.png)
![N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B296299.png)
![N-(3,4-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B296300.png)
![6-[(3-methyl-2-thienyl)methylene]-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296302.png)
![6-[(5-methyl-2-furyl)methylene]-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296303.png)
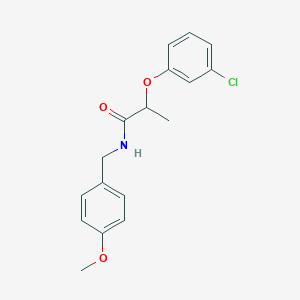
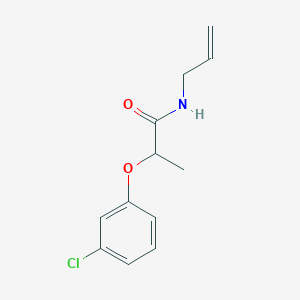
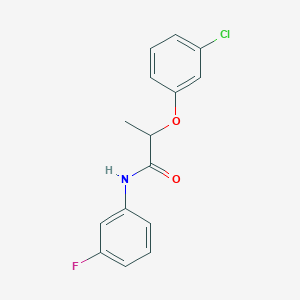
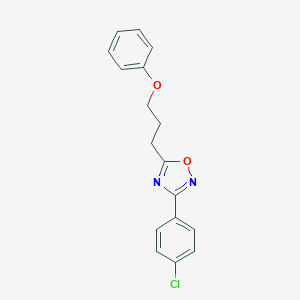
amino]-N-isopropylacetamide](/img/structure/B296317.png)
amino]acetamide](/img/structure/B296319.png)
![N-(3-fluorophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B296321.png)
